molecular formula C22H17ClN2O3 B11460850 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11460850
M. Wt: 392.8 g/mol
InChI Key: LPELFDWIQIHNAM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,1-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the benzoxazole family. This compound is characterized by its complex structure, which includes a benzoxazole ring substituted with a chlorophenyl and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,1-benzoxazole-5-carboxamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Substitution Reactions: The chlorophenyl and ethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the benzoxazole derivative reacts with an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The benzoxazole ring can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,1-benzoxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking and biochemical assays.

Comparison with Similar Compounds

  • 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile
  • 4-chlorophenyl 4-ethoxyphenyl sulfone

Comparison:

  • Structural Differences: While these compounds share similar substituents, their core structures differ, leading to variations in their chemical and biological properties.
  • Unique Features: 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole ring, which imparts distinct reactivity and potential biological activities compared to the pyrazole and sulfone derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H17ClN2O3/c1-2-27-18-10-8-17(9-11-18)24-22(26)15-5-12-20-19(13-15)21(28-25-20)14-3-6-16(23)7-4-14/h3-13H,2H2,1H3,(H,24,26)

InChI Key

LPELFDWIQIHNAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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